4-Chloro-N-methylpyrimidin-2-amine molecular structure
4-Chloro-N-methylpyrimidin-2-amine molecular structure
An In-Depth Technical Guide to 4-Chloro-N-methylpyrimidin-2-amine: A Cornerstone Scaffold for Kinase Inhibitor Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their versatile reactivity and inherent ability to interact with key biological targets. 4-Chloro-N-methylpyrimidin-2-amine is one such cornerstone. This seemingly simple heterocyclic compound is a highly valuable building block, particularly in the synthesis of targeted therapies for oncology and immunology. Its pyrimidine core is a bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinase inhibitors.[1] The strategic placement of a reactive chlorine atom at the 4-position and a methylamino group at the 2-position provides a precise blueprint for constructing complex molecules with high affinity and selectivity.
This guide offers a comprehensive technical overview of 4-Chloro-N-methylpyrimidin-2-amine, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, and explore its critical role in the development of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The utility of 4-Chloro-N-methylpyrimidin-2-amine in drug design is a direct consequence of its distinct structural and electronic features.
Chemical Identifiers:
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IUPAC Name: 4-chloro-N-methylpyrimidin-2-amine[2]
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Molecular Formula: C₅H₆ClN₃[2]
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Molecular Weight: 143.57 g/mol [2]
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Canonical SMILES: CNC1=NC=CC(=N1)Cl[2]
The molecule consists of a central pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are:
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N-methylamino Group at C2: This group is a crucial hydrogen bond donor and acceptor. In the context of kinase inhibition, the secondary amine proton and the adjacent ring nitrogen (N1) often form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction for many inhibitors.
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Chloro Group at C4: The chlorine atom serves as an efficient leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of substituents, enabling the exploration of the solvent-front region of the ATP-binding site to enhance potency and selectivity.
Physicochemical Data Summary
A molecule's drug-like properties are dictated by its physicochemical characteristics. The following table summarizes the computed properties for 4-Chloro-N-methylpyrimidin-2-amine.
| Property | Value | Source |
| Molecular Weight | 143.57 g/mol | PubChem[2] |
| XLogP3 | 1.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 143.0250249 Da | PubChem[2] |
| Topological Polar Surface Area | 37.8 Ų | PubChem[2] |
Synthesis and Reactivity
The synthesis of 4-Chloro-N-methylpyrimidin-2-amine is typically achieved from readily available starting materials. A common approach involves the chlorination of a corresponding pyrimidinone precursor.
Illustrative Synthetic Pathway
A plausible and efficient synthesis starts from 2-(methylamino)pyrimidin-4(3H)-one. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyrimidinone tautomer with a chlorine atom.
Caption: General synthetic scheme for 4-Chloro-N-methylpyrimidin-2-amine.
Core Reactivity: Nucleophilic Aromatic Substitution
The primary utility of this scaffold lies in the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 position towards nucleophilic attack, allowing the chlorine to be displaced by a variety of nucleophiles. This reaction is fundamental to its application as a molecular building block.
Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.
This reactivity enables the coupling of anilines, phenols, thiols, and other nucleophiles, which is a key step in building the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, can also be employed at this position to form carbon-carbon or carbon-nitrogen bonds, respectively.[4]
Spectroscopic Characterization
Structural elucidation of 4-Chloro-N-methylpyrimidin-2-amine and its derivatives relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet or doublet depending on coupling to the N-H, around δ 2.8-3.0 ppm), the N-H proton (a broad singlet or quartet, δ ~5.0-7.0 ppm), and the two aromatic protons on the pyrimidine ring (two doublets, typically between δ 6.5-8.5 ppm).
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¹³C NMR: The carbon NMR would display five signals: one for the methyl carbon (around δ 25-30 ppm) and four for the pyrimidine ring carbons, with the carbon atoms attached to heteroatoms (C2, C4) appearing at lower field (δ ~150-170 ppm). Based on data for the analogous 2-amino-4-chloro-6-methoxypyrimidine, the ring carbons can be expected in the δ 110-170 ppm range.[5]
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Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 143. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in a corresponding M+2 peak at m/z 145 with about one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Application in Drug Discovery: A Privileged Kinase Inhibitor Scaffold
The 2-aminopyrimidine scaffold is a dominant motif in kinase inhibitor design. 4-Chloro-N-methylpyrimidin-2-amine provides an ideal starting point for synthesizing libraries of potential inhibitors. The N-methylamino group at C2 serves as the hinge-binding element, while the reactive chlorine at C4 allows for the introduction of various functionalities to target the rest of the ATP pocket.
Caption: Role as a scaffold in kinase inhibitor synthesis.
Many approved drugs and clinical candidates for treating cancers are built upon this or a very similar 2-aminopyrimidine core. These compounds often function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their function and halting cancer cell proliferation.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for derivatizing the scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl group at the C4 position.
Objective: To synthesize 4-Aryl-N-methylpyrimidin-2-amine from 4-Chloro-N-methylpyrimidin-2-amine and an arylboronic acid.
Materials:
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4-Chloro-N-methylpyrimidin-2-amine (1.0 eq)
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Arylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Sodium carbonate (Na₂CO₃) (2.0 eq)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Argon or Nitrogen gas supply
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-N-methylpyrimidin-2-amine, the arylboronic acid, and sodium carbonate.
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Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
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Add Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of inert gas.
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Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyrimidine.
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Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the organic layer.
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Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
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The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Aryl-N-methylpyrimidin-2-amine product.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.
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Hazard Classification: This compound is classified as a skin, eye, and respiratory tract irritant.[7]
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Handling: Always handle 4-Chloro-N-methylpyrimidin-2-amine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10][11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-N-methylpyrimidin-2-amine transcends its simple structure to serve as a powerful and enabling tool in drug discovery. Its molecular architecture is finely tuned for both potent biological interactions and versatile chemical modification. The combination of a hinge-binding N-methylamino group and a reactive C4-chloro handle provides a reliable and efficient platform for the synthesis of targeted kinase inhibitors. As the demand for more selective and effective therapeutics continues to grow, the strategic application of foundational scaffolds like 4-Chloro-N-methylpyrimidin-2-amine will remain a critical element in the design of future medicines.
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(12), 4958-4968. Retrieved from [Link]
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Tey, W. M., et al. (2014). N-(4-Chlorophenyl)-4-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Retrieved from [Link]
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ChemWhat. (n.d.). 4-Pyrimidinamine, 2-chloro-N-methyl- (9CI). Retrieved from [Link]
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Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Retrieved from [Link]
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Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3321. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6285. Retrieved from [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 987178. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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